Methyl 3-oxoindoline-1-carboxylate
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Overview
Description
Methyl 3-oxoindoline-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoindoline-1-carboxylate typically involves the reaction of isatins with methanol in the presence of a base. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures, usually around 80°C, for about an hour .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are often employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities.
Scientific Research Applications
Methyl 3-oxoindoline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-oxoindoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. Its effects are mediated through the modulation of specific enzymes and proteins involved in these pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Studied for its anti-hepatic activities.
Uniqueness: Methyl 3-oxoindoline-1-carboxylate stands out due to its versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-oxoindoline-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the oxindole family, which is known for its complex and varied biological activities. The compound's structure includes a carbonyl group adjacent to an indole ring, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by activating caspases, which are critical enzymes in the programmed cell death pathway. Studies have indicated that derivatives of 3-oxindole can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies .
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted .
Anticancer Studies
A study published in Nature highlighted the potential of 3-oxindole derivatives as small molecule inhibitors against HIV-1, showcasing their broad-spectrum antiviral activity. The study found that specific substitutions on the oxindole scaffold significantly influenced their efficacy against viral infections .
Another research effort focused on the synthesis and evaluation of various oxindole derivatives, revealing that certain modifications led to enhanced cytotoxicity against human colon carcinoma cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
3-Oxoindole Derivative A | 11.4 | Adenocarcinoma |
3-Oxoindole Derivative B | 9.3 | Murine Mammary Tumor |
This compound | TBD | Various |
Antimicrobial Studies
Research conducted on oxindole derivatives showed promising results in terms of antimicrobial efficacy. This compound was tested against multiple bacterial strains, with results indicating a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for Gram-positive bacteria .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in various cancer cell lines; shows potential as an HIV inhibitor. |
Antimicrobial | Effective against MRSA and other bacterial strains; exhibits broad-spectrum antimicrobial activity. |
Antioxidant | Demonstrates significant antioxidant properties, contributing to its overall therapeutic potential. |
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 3-oxo-2H-indole-1-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)11-6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI Key |
CWIQUTRCBPSWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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